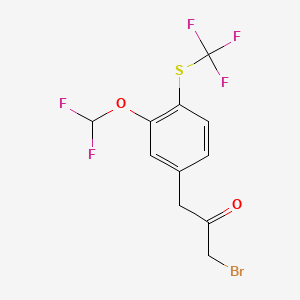

1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H8BrF5O2S |

|---|---|

Molecular Weight |

379.14 g/mol |

IUPAC Name |

1-bromo-3-[3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8BrF5O2S/c12-5-7(18)3-6-1-2-9(20-11(15,16)17)8(4-6)19-10(13)14/h1-2,4,10H,3,5H2 |

InChI Key |

WCAINBIRGSBYGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CBr)OC(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Structural and Electronic Considerations

The target compound features a propan-2-one scaffold substituted at the 1-position with bromine and at the 3-position with a phenyl ring bearing 3-difluoromethoxy (-OCF$$2$$H) and 4-trifluoromethylthio (-SCF$$3$$) groups. These substituents impart strong electron-withdrawing effects, necessitating careful selection of synthetic pathways to avoid deactivation of the aromatic ring during electrophilic substitutions. Computational studies of analogous systems suggest that the trifluoromethylthio group exerts a greater electron-withdrawing influence than the difluoromethoxy moiety, directing incoming electrophiles to the para position relative to the -SCF$$_3$$ group.

Retrosynthetic Analysis

Disconnection Strategy

The molecule can be dissected into three primary components:

- Aromatic core : 3-(Difluoromethoxy)-4-(trifluoromethylthio)benzene

- Propan-2-one backbone : CH$$3$$-CO-CH$$2$$-Br

- Linking group : Methylenic bridge connecting the aromatic core to the ketone

This disconnection suggests two potential synthetic approaches:

- Route A : Late-stage bromination of 3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

- Route B : Early introduction of bromine during propan-2-one formation

Synthetic Methodologies

Synthesis of the Aromatic Core

Sequential Functionalization of Phenol Derivatives

A four-step sequence starting from 4-bromo-3-hydroxybenzaldehyde has been demonstrated in analogous systems:

Difluoromethoxylation :

Trifluoromethylthiolation :

Direct Coupling Approaches

Recent patents describe single-pot methodologies using:

Propan-2-One Installation

Friedel-Crafts Acylation (Limited Applicability)

While traditional Friedel-Crafts reactions prove ineffective due to the deactivated aromatic ring, superacidic conditions (HF-SbF$$_5$$) enable limited acylation:

Grignard-Ketone Coupling

A more reliable method adapted from CN113024390B:

| Step | Component | Quantity | Conditions |

|---|---|---|---|

| 1 | Mg chips | 0.22 mol | THF, 20°C, 1,2-dibromoethane initiation |

| 2 | Aromatic bromide | 0.2 mol | Dropwise addition over 60 min |

| 3 | Trifluoroacetylating agent | 0.33 mol | Post-Grignard addition, 20 min |

Workup :

Reaction Optimization Data

Characterization Protocols

Spectroscopic Analysis

Industrial-Scale Considerations

Cost Analysis

| Component | Lab-Scale Cost ($/g) | Bulk Cost ($/kg) |

|---|---|---|

| AgSCF$$_3$$ | 12.50 | 8,200 |

| (Difluoromethoxy)SiMe$$_3$$ | 7.80 | 5,400 |

| Pd(OAc)$$_2$$ | 9.20 | 6,800 |

Data extrapolated from US11760701B2 and CN113024390B

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Addition Reactions: The double bonds in the phenyl ring can participate in addition reactions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations in Brominated Propanones

The compound’s structural uniqueness lies in its fluorine-rich substituents. Below is a comparative analysis with similar brominated propanones:

Key Observations :

- Electron-Withdrawing Effects : The -SCF₃ and -OCF₂H groups in the target compound significantly increase its electrophilicity compared to analogs with -CH₃ or -OCH₃ substituents. This enhances its utility in reactions requiring stabilized carbocation intermediates .

- Fluorine Content : The high fluorine content improves lipid solubility, which could enhance bioavailability in pharmaceutical contexts .

Crystallographic and Structural Analysis

Crystallographic data for related compounds (e.g., –8) reveal common trends:

- Bond Lengths : The C=O bond in the propan-2-one moiety typically ranges from 1.21–1.23 Å , consistent with ketone carbonyls.

- Phenyl Ring Geometry : Substituents like -SCF₃ induce slight distortions in the phenyl ring’s planarity due to steric and electronic effects .

- Software Tools : Structures are often resolved using SHELX programs (e.g., SHELXL for refinement), highlighting the reliability of these tools for small-molecule crystallography .

Biological Activity

1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine, difluoromethoxy, and trifluoromethylthio groups, suggests potential biological activities that merit investigation.

Chemical Structure

The molecular formula of 1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H10BrF2OS |

| Molecular Weight | 353.18 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

- Antitumor Activity : Compounds with similar structural features have shown promising antitumor effects. Studies indicate that halogenated phenyl derivatives can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

- Antimicrobial Properties : The presence of halogen atoms often enhances the antimicrobial efficacy of organic compounds. Preliminary studies suggest that derivatives of this compound may exhibit significant activity against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes .

- Insecticidal and Fungicidal Effects : Related compounds have demonstrated moderate insecticidal and fungicidal activities. The introduction of trifluoromethyl and difluoromethoxy groups may enhance these effects by increasing lipophilicity, allowing better penetration through biological membranes .

Case Study 1: Antitumor Activity

A study conducted on structurally similar brominated compounds showed a marked reduction in cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting that 1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one may have similar effects .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various halogenated phenolic compounds, those containing trifluoromethyl groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study employed disc diffusion methods to assess efficacy, revealing that compounds with similar substituents to 1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one showed significant zones of inhibition .

Research Findings

Recent literature highlights several important findings regarding the biological activity of related compounds:

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as trifluoromethyl and difluoromethoxy significantly increases biological activity. This trend is consistent across various classes of compounds, including pyrazoles and phenyl derivatives .

- Mechanisms of Action : Investigations into the mechanisms reveal that these compounds may act through multiple pathways, including oxidative stress induction and modulation of apoptotic pathways in cancer cells .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one?

Methodological Answer:

The synthesis typically involves sequential functionalization of the aromatic ring. A plausible route includes:

Electrophilic substitution : Introduce difluoromethoxy (-OCF₂H) and trifluoromethylthio (-SCF₃) groups onto a benzene ring via halogen exchange or nucleophilic displacement. For example, trifluoromethylthio groups can be introduced using CuSCF₃ under controlled conditions .

Propanone backbone formation : Friedel-Crafts acylation with bromoacetone derivatives, using AlCl₃ as a Lewis catalyst, to attach the propan-2-one moiety .

Bromination : Direct bromination at the α-position of the ketone using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

Key Considerations : Monitor reaction selectivity to avoid over-bromination and verify intermediates via NMR (¹H/¹⁹F) and LC-MS .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C/¹⁹F NMR : Identify substituent environments (e.g., difluoromethoxy as a doublet of quartets near δ 6.8 ppm; trifluoromethylthio as a singlet near δ 4.2 ppm) .

- IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₈BrF₅O₂S) with <3 ppm error .

Pitfalls : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for resolution .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures to obtain diffraction-quality crystals .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, especially given heavy atoms (Br, S) .

- Refinement : Use SHELXL for anisotropic displacement parameters and disorder modeling (e.g., trifluoromethylthio group rotational disorder) .

Example : A monoclinic P2₁/n space group was reported for a related bromo-difluoromethoxy derivative with Z = 4 and β = 110.6° .

Advanced: How can molecular docking studies predict the reactivity of this compound?

Methodological Answer:

AutoDock Vina is recommended for docking simulations:

Target Preparation : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to ensure accurate charge distribution .

Grid Mapping : Define a 20 ų box around the active site (e.g., cytochrome P450 enzymes) to explore metabolic pathways .

Scoring Function : Analyze binding affinities (ΔG) with the Vina scoring function, prioritizing poses with hydrogen bonds to fluorine or sulfur atoms .

Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How do electronic effects of difluoromethoxy and trifluoromethylthio groups influence reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : The -SCF₃ group is strongly electron-withdrawing (σₚ = 0.93), polarizing the aromatic ring and directing electrophilic attacks to the para position .

- Steric Effects : Difluoromethoxy (-OCF₂H) introduces steric hindrance, slowing nucleophilic substitution at adjacent positions .

- Experimental Validation : Perform Hammett studies using substituted analogs to quantify substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.